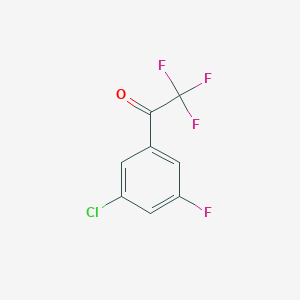

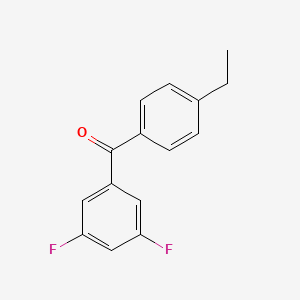

3,5-Difluoro-4'-ethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Difluoro-4'-ethylbenzophenone (DFEB) is a synthetic compound with a wide variety of applications in research and industry. It is a colorless crystalline solid with a melting point of 126-128°C and is soluble in many organic solvents. DFEB is primarily used as a reagent in organic synthesis, as a fluorinating agent, and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Photophysical Behavior in Fluorogenic Molecules

The photophysical behavior of derivatives of DFHBI, including molecules containing 3,5-Difluoro-4'-ethylbenzophenone structures, has been extensively studied. These fluorogenic molecules are pivotal in illuminating the Spinach RNA aptamer. It's found that impeding photoisomerization significantly enhances the fluorescence signal of these molecules. Moreover, the fluorescence of DFHBI-type molecules is sensitively dependent on the medium's pH and solvent-specific interactions, such as hydrogen-bonding ability and polarity (Santra et al., 2019).

Reaction Dynamics in Organic Synthesis

This compound plays a role in various synthesis processes, including the creation of novel derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, revealing the potential of fluorine-containing substituents in enhancing the reactivity towards nucleophilic attack in the aromatic ring (Sipyagin et al., 2004).

Enhancement in Polymer Research

In the realm of polymer research, this compound derivatives contribute to the development of hyperbranched poly(ether ketone)s. The molecule was found to induce cyclization during polycondensation processes, a factor crucial in determining the molecular weights and the formation of cyclic, hyperbranched poly(ether ketone)s (Kricheldorf et al., 2003).

Advancements in Fluorescent pH Probes

The compound also finds its use in the synthesis of BODIPY-based hydroxyaryl derivatives. These compounds, with modifications involving this compound structures, exhibit promising properties as fluorescent pH probes excitable with visible light, crucial for various biological and chemical sensing applications (Baruah et al., 2005).

Contribution in Material Science

In material science, derivatives of this compound are pivotal in designing novel aromatic polyimides with impressive solubility and thermal stability. These materials are particularly significant in the context of advanced structural materials for high-performance applications (Butt et al., 2005).

Wirkmechanismus

Safety and Hazards

While specific safety data for 3,5-Difluoro-4’-ethylbenzophenone is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRYOEMIUOVFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374258 |

Source

|

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844885-11-6 |

Source

|

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B1302655.png)